N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide is an organic compound that features a biphenyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of biphenyl compounds often involves large-scale catalytic coupling reactions. The Ullmann reaction, which uses copper as a catalyst, is another method employed for the synthesis of biphenyl compounds . This method, however, requires harsher reaction conditions compared to the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl group can lead to the formation of biphenyl quinones, while reduction can yield biphenyl alcohols .
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical and physiological changes . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Bisphenol: Contains hydroxyl groups attached to the biphenyl structure.
Telmisartan: A biphenyl derivative used as an angiotensin II receptor antagonist.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61643-39-8 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-methyl-N-(2-phenylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(11-18-21-12)17(20)19-16-10-6-5-9-14(16)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20) |
InChI Key |
RWILDOLRSAZUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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